2-Furfurylthio thiazole

Description

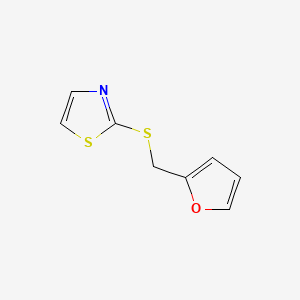

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZDZLUKNFXMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654365 | |

| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176981-11-6 | |

| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176981-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furfurylthio Thiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Furfurylthio thiazole (CAS No. 176981-11-6), a heterocyclic compound of significant interest in the flavor and fragrance industry and with emerging potential in medicinal chemistry.[1] This document details the physicochemical properties, synthesis, and analytical characterization of this compound. Drawing from established methodologies for related compounds, this guide presents a detailed, practical protocol for its synthesis and purification. Furthermore, it outlines robust analytical procedures for quality control, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide also explores the compound's current applications and future prospects, particularly as a building block in the development of novel therapeutic agents.

Introduction

This compound is a sulfur-containing heterocyclic compound that has garnered attention for its unique sensory properties and its potential as a versatile chemical scaffold. Its characteristic aroma, often described as coffee-like and meaty, makes it a valuable component in the formulation of flavors and fragrances.[2][3] Beyond its organoleptic attributes, the hybrid structure of this compound, which combines furan and thiazole moieties, presents an intriguing platform for medicinal chemistry research. Both furan and thiazole rings are present in a variety of biologically active compounds, and their combination in a single molecule could lead to synergistic or novel pharmacological activities.[1]

This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its practical synthesis and analysis.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

| Property | Value | Source |

| CAS Number | 176981-11-6 | [4][5][6][7] |

| Molecular Formula | C₈H₇NOS₂ | [4][5][6] |

| Molecular Weight | 197.28 g/mol | [4][5][6] |

| Appearance | Oily liquid | [8] |

| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [4][6] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [4][6] |

| Storage Temperature | 2-8°C | [4][6] |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[7] It is also known to cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-mercaptothiazole and a furfuryl electrophile, such as furfuryl chloride. This approach is analogous to established methods for the synthesis of similar thioether compounds.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general principles of thioether synthesis and should be optimized for best results.

Materials:

-

2-Mercaptothiazole

-

Furfuryl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-mercaptothiazole (1.0 eq).

-

Deprotonation: Suspend the 2-mercaptothiazole in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Add a solution of furfuryl chloride (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Proposed GC-MS Parameters:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MSD Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Expected Results: A single major peak in the chromatogram corresponding to this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 197, consistent with its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure of the synthesized compound.

Proposed NMR Parameters:

| Parameter | Condition |

| Spectrometer | Bruker Avance 400 MHz or equivalent |

| Solvent | Chloroform-d (CDCl₃) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| ¹H NMR | 16 scans, relaxation delay of 1 s |

| ¹³C NMR | 1024 scans, relaxation delay of 2 s |

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~7.4-7.2 (m, 1H, furan H)

-

~6.3-6.1 (m, 2H, furan H)

-

~7.7 (d, 1H, thiazole H)

-

~7.2 (d, 1H, thiazole H)

-

~4.4 (s, 2H, -S-CH₂-)

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~168 (thiazole C-S)

-

~150 (furan C-O)

-

~143 (furan C)

-

~142 (thiazole C-N)

-

~118 (thiazole C-H)

-

~110 (furan C-H)

-

~108 (furan C-H)

-

~32 (-S-CH₂-)

Applications and Future Perspectives

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring and fragrance agent. Its potent coffee-like and savory, meaty aroma makes it a key component in a variety of food products, including coffee, roasted meats, and savory snacks.[2][3] The low odor threshold of sulfur-containing compounds like this compound means that even trace amounts can significantly impact the overall flavor profile of a product.[9]

Medicinal Chemistry

The furan-thiazole hybrid scaffold of this compound holds significant promise in the field of drug discovery.[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, furan-containing compounds also display diverse biological effects. The combination of these two pharmacophores in a single molecule could lead to the development of novel therapeutic agents with enhanced efficacy or unique mechanisms of action.[1] Further research into the biological activities of this compound and its derivatives is warranted.

Caption: Applications of this compound.

Conclusion

This compound is a multifaceted compound with established applications in the flavor industry and promising potential in medicinal chemistry. This guide has provided a detailed overview of its properties, a practical (though proposed) synthetic route, and robust analytical methods for its characterization. As research into novel flavor compounds and therapeutic agents continues, a thorough understanding of molecules like this compound will be invaluable to scientists and researchers in these fields.

References

-

2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem. (URL: [Link])

-

2-Furfurylthiol - American Chemical Society. (URL: [Link])

-

2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 - The Good Scents Company. (URL: [Link])

-

Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications - Eurasian Chemical Communications. (URL: [Link])

-

2-furfuryl thiothiazole - FlavScents. (URL: [Link])

-

Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers. (URL: [Link])

- WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google P

-

Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PubMed. (URL: [Link])

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (URL: [Link])

-

A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties | Request PDF - ResearchGate. (URL: [Link])

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. echemcom.com [echemcom.com]

- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Furfurylthio Thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Furan and Thiazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic amalgamation of distinct pharmacophores into hybrid molecular architectures is a well-established paradigm for engineering novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[1] Among the myriad of heterocyclic scaffolds, furan and thiazole rings have garnered significant attention for their pervasive presence in a wide array of biologically active natural products and synthetic compounds.[1][2]

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural unit in numerous compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] Concurrently, the thiazole ring, a five-membered heterocycle featuring both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Thiazole derivatives have a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, and are integral components of several clinically approved drugs.[1][2][3][4]

The conjugation of these two potent heterocyclic systems in 2-Furfurylthio thiazole presents a compelling scaffold for the exploration of novel therapeutic agents, offering the potential for synergistic or additive biological effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with the objective of equipping researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of this and related furan-thiazole derivatives.

Chemical Structure and Properties of this compound

This compound, also known by its IUPAC name 2-((furan-2-ylmethyl)thio)thiazole, is a unique molecule that covalently links a furan ring to a thiazole ring via a flexible thioether bridge.[5]

Molecular Structure:

Caption: Diagram of this compound's molecular structure.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS₂ | [5][6] |

| Molecular Weight | 197.28 g/mol | [5][6] |

| CAS Number | 176981-11-6 | [5][6] |

| Predicted Boiling Point | 321.5 ± 44.0 °C | [6] |

| Predicted Density | 1.35 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 1.85 ± 0.10 | [6] |

| Predicted LogP | 2.724 | [6] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, establishing a thioether linkage between the furan and thiazole moieties. Two principal retrosynthetic approaches are commonly considered, both of which are rooted in fundamental organic chemistry principles.

Synthetic Pathways Overview:

Caption: Overview of the two primary synthetic routes to this compound.

Pathway 1: S-Alkylation of 2-Mercaptothiazole

This is a widely employed and efficient method for the synthesis of 2-alkylthio-thiazoles. The reaction proceeds via the deprotonation of the thiol group of 2-mercaptobenzothiazole to form a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic carbon, in this case, the methylene carbon of a furfuryl halide, displacing the halide and forming the desired C-S bond.

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of this compound via S-alkylation.

Experimental Protocol (Adapted from similar syntheses):

This protocol is adapted from established procedures for the S-alkylation of mercaptobenzothiazoles.[7] Researchers should optimize conditions for their specific needs.

Materials:

-

2-Mercaptobenzothiazole

-

Furfuryl chloride

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate.

-

S-Alkylation: To the stirred solution of the thiolate, add furfuryl chloride (1.0 eq) dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: A base is crucial to deprotonate the thiol, generating the more nucleophilic thiolate. The choice of base can influence the reaction rate and yield. Stronger bases can lead to faster reactions but may also promote side reactions.

-

Solvent: A polar protic solvent like ethanol is often used to dissolve the reactants and facilitate the reaction.

-

Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and a faster reaction rate.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.

Synthesis of Precursor: 2-Furfuryl Mercaptan

The synthesis of this compound via Pathway 2 necessitates the preparation of 2-furfuryl mercaptan. A reliable and well-documented procedure for this is available from Organic Syntheses.[8] This method avoids the use of unstable furfuryl halides.

Reaction: The synthesis involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, followed by basic hydrolysis.

Experimental Protocol for 2-Furfuryl Mercaptan: [8]

Materials:

-

Thiourea

-

Concentrated hydrochloric acid

-

Furfuryl alcohol

-

Sodium hydroxide

-

Calcium chloride

Procedure:

-

In a 3-liter round-bottomed flask, dissolve 380 g (5 moles) of thiourea in 500 ml of water and 400 ml of concentrated hydrochloric acid by gentle heating.

-

Cool the solution to 30°C and add 490 g (5 moles) of furfuryl alcohol.

-

Control the exothermic reaction by cooling to maintain the temperature near 60°C.

-

After the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours.

-

Add a solution of 225 g of sodium hydroxide in 250 ml of water.

-

Perform steam distillation to isolate the 2-furfuryl mercaptan.

-

Separate the oily product from the aqueous phase and dry it with calcium chloride.

Characterization of this compound

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for the furan ring protons (typically in the range of δ 6.0-7.5 ppm), a singlet for the methylene protons (CH₂) adjacent to the sulfur atom, and signals for the thiazole ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the furan and thiazole rings, as well as the methylene carbon. The chemical shifts will be influenced by the heteroatoms and the thioether linkage. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, C-O-C (furan), and C=N (thiazole) stretching and bending vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (197.28 g/mol ), along with characteristic fragmentation patterns of the furan and thiazole moieties. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The hybrid structure of this compound, combining the pharmacologically significant furan and thiazole rings, makes it an attractive scaffold for medicinal chemistry research.[1][2] While specific biological activities for this compound are not extensively reported, derivatives of furan-thiazole hybrids have shown promise in various therapeutic areas, including:

-

Antimicrobial Activity: Both furan and thiazole derivatives are known to possess antibacterial and antifungal properties.[10][12][13]

-

Anticancer Activity: The thiazole nucleus is a key component of several anticancer drugs, and furan-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines.[2][14]

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated for their anti-inflammatory potential.[2]

The thioether linkage in this compound provides a degree of conformational flexibility, which can be advantageous for binding to biological targets. Further derivatization of the furan or thiazole rings could lead to the development of potent and selective therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The synthetic routes presented, particularly the S-alkylation of 2-mercaptothiazole, offer a practical and efficient means of accessing this furan-thiazole hybrid. The convergence of two medicinally important heterocyclic scaffolds in a single molecule underscores the potential of this compound as a valuable building block for the design and development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Jawor, M. L., Ahmed, B. M., & Mezei, G. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1491. Retrieved from [Link]

-

Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(9), 495-499. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Kofod, H. (1955). 2-furfuryl mercaptan. Organic Syntheses, 35, 63. Retrieved from [Link]

-

Nikolay, E., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]

-

Al-Juboori, S. A. H. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11. Retrieved from [Link]

-

NIST. (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook. Retrieved from [Link]

-

Khan, I., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(16), 4945. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. Retrieved from [Link]

-

Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. Retrieved from [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles | Request PDF. Retrieved from [Link]

-

Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477. Retrieved from [Link]

-

Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications, 3(5), 333-345. Retrieved from [Link]

-

Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-33. Retrieved from [Link]

-

Asif, M. (2021). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Journal of the Iranian Chemical Society, 18, 2697-2713. Retrieved from [Link]

-

Liu, M., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. Journal of Agricultural and Food Chemistry, 66(10), 2415-2421. Retrieved from [Link]

-

American Chemical Society. (2022). 2-Furfurylthiol. Retrieved from [Link]

-

Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2288. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]

- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Sulfur-Containing Furan Derivatives in Food Aroma: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the role of specific sulfur-containing furan derivatives in the development of food aroma. It begins by addressing the chemical identity of 2-Furfurylthio thiazole, a compound for which there is no current evidence of a role in food flavor. The guide then pivots to a comprehensive analysis of the structurally related and highly significant aroma compound, 2-Furfurylthiol (FFT). FFT is a potent, character-impact odorant responsible for the desirable roasted and savory notes in a wide array of thermally processed and fermented foods, most notably coffee. We will examine its sensory properties, natural occurrence, and the complex thermochemical and enzymatic pathways responsible for its formation. Furthermore, this guide details validated analytical methodologies for its quantification and discusses the critical issues of its chemical instability and its role in aroma degradation or "staling." This document is intended for researchers, flavor chemists, and product development professionals seeking a deeper, mechanistic understanding of this pivotal aroma compound.

Part 1: The Specified Compound: this compound

A precise understanding of chemical identity is paramount in flavor science. The compound specified for this guide, this compound, is a distinct chemical entity with the structure shown below.

Figure 1: Chemical Structure of this compound.

Chemical Identity and Properties

Public chemical databases provide the following key identifiers and predicted properties for this compound. However, it is critical to note that comprehensive, peer-reviewed data on its sensory characteristics are conspicuously absent from scientific literature. One flavor and fragrance database explicitly states it is "not found in nature" and lists no available odor or flavor descriptors[1].

| Property | Value | Source |

| CAS Number | 176981-11-6 | [1][2][3] |

| Molecular Formula | C₈H₇NOS₂ | [2][3] |

| Molecular Weight | 197.28 g/mol | [3] |

| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [3][4] |

| logP (est.) | 2.724 | [3][4] |

| Natural Occurrence | Not reported in food | [1] |

| Sensory Profile | Not available in literature | [1] |

Current Understanding of its Role in Food Aroma

A thorough review of scientific literature reveals no evidence that this compound is a naturally occurring volatile compound in food or a contributor to food aroma. Its study is largely confined to chemical synthesis catalogs[3][5].

Given this lack of data, and the frequent confusion between similarly named compounds in aroma chemistry, it is highly probable that the intended subject of interest is the well-documented, potent, and structurally related aroma compound: 2-Furfurylthiol (FFT) . The remainder of this guide will focus on this scientifically significant molecule.

Part 2: The Key Aroma Compound: 2-Furfurylthiol (FFT) - A Comprehensive Guide

Introduction to 2-Furfurylthiol (FFT)

2-Furfurylthiol (FFT), also known as furfuryl mercaptan, is one of the most powerful character-impact aroma compounds in food science.[6] Its chemical structure consists of a furan ring substituted with a methylene thiol (-CH₂SH) group. This seemingly minor structural difference from this compound—a terminal thiol group versus a thioether linkage to a thiazole ring—results in profoundly different chemical properties and sensory impacts. First identified as the principal odor component of roasted coffee in the 1940s, FFT is now understood to be a key contributor to the desirable aromas of many other foods.[6]

| Property | Value | Source |

| CAS Number | 98-02-2 | [7] |

| Molecular Formula | C₅H₆OS | [7] |

| Molecular Weight | 114.17 g/mol | [7] |

| Synonyms | 2-Furanmethanethiol, Furfuryl mercaptan | [6][7] |

Sensory Profile and Olfactory Significance

FFT is defined by its potent, sulfury, and roasted aroma profile. At high concentrations, its odor can be harsh and overpowering. However, when diluted to the parts-per-billion or even parts-per-trillion levels at which it is typically found in food, it imparts highly desirable notes.[6] Its significance is amplified by its exceptionally low odor detection threshold, meaning minute quantities can have a major impact on the final aroma profile.

| Aroma Descriptor | Context/Notes |

| Roasted Coffee | The most characteristic and widely cited descriptor.[6][8] |

| Toasted Sesame | A common descriptor, particularly in Asian food products like baijiu.[8] |

| Roast Meat | Contributes to the savory, "meaty" character of cooked meats.[8] |

| Sulfury/Burnt | A key characteristic that provides a sharp, roasted quality. |

| Sweet/Caramellic | On extreme dilution, sweeter, more agreeable notes can emerge.[6] |

| Medium | Odor Threshold |

| Water | 0.01 µg/kg |

| Air | 0.0025 - 0.01 ng/L |

Data compiled from multiple sources.

Occurrence in Foods and Beverages

FFT is not typically found in raw ingredients but is generated during processing. Its presence is a hallmark of both thermally treated (e.g., roasted, cooked) and certain fermented products.[8]

| Food/Beverage | Typical Concentration Range | Role in Aroma |

| Roasted Coffee | 11 - 21 µg/L (in brew) | Key character-impact compound.[9] |

| Chinese Baijiu | < 118 µg/L | Distinguishing aroma for sesame-flavor type.[8] |

| Wine | ng/L levels | Can contribute "roasty" notes from barrel fermentation.[8] |

| Cooked Meats | Variable | Contributes to savory, roasted character. |

| Roasted Sesame | Variable | Important contributor to characteristic aroma.[8] |

| Iberian Ham | Variable | Found in this and other cured meats.[8] |

| Squid Broth | Variable | Contributes to the cooked seafood aroma.[8] |

Formation Pathways

The generation of FFT in food is a complex process involving two primary routes: thermochemical reactions and microbial metabolism. These pathways are not mutually exclusive and can occur in parallel, depending on the food matrix and processing conditions.[8]

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the principal pathway for FFT formation in thermally processed foods like coffee and cooked meat.

-

Causality of Precursor Choice: The key precursors are a pentose sugar (like ribose) and a sulfur-containing amino acid (cysteine). Pentoses are significantly more effective than hexoses at generating FFT because they readily degrade to form furfural, a critical intermediate.[10] Cysteine serves as the essential hydrogen sulfide (H₂S) donor.

-

Mechanism:

In fermented beverages like baijiu and wine, yeast metabolism provides an alternative, lower-temperature route to FFT.[8]

-

Causality of Precursor Choice: Similar to the thermal pathway, the precursors are furfural and L-cysteine. Furfural can be present in the raw materials or released from the breakdown of hemicellulose in wooden barrels during aging.[8]

-

Mechanism: Specific yeast strains, particularly Saccharomyces cerevisiae, possess enzymes that can generate FFT.

-

Yeast takes up furfural and L-cysteine from the fermentation medium.

-

The precursors form a cysteine-furfural conjugate.

-

Specific yeast enzymes, identified as carbon-sulfur lyases (encoded by genes such as STR3 and CYS3), cleave this conjugate to release free 2-Furfurylthiol into the beverage.[13]

-

Analytical Methodologies

The quantification of FFT is challenging due to its high volatility, reactivity, and typically low concentration in a complex food matrix. The gold-standard approach is gas chromatography-mass spectrometry (GC-MS) combined with a stable isotope dilution assay (SIDA) for accuracy.

This protocol represents a self-validating system where the use of a labeled internal standard corrects for variations in extraction efficiency and matrix effects, ensuring trustworthiness.

-

Sample Preparation & Isotope Spiking:

-

1.1. Prepare a fresh coffee brew according to standardized parameters (e.g., coffee-to-water ratio, temperature, time).

-

1.2. Immediately cool the brew in an ice bath to halt further chemical reactions.

-

1.3. To a known volume of coffee (e.g., 10 mL) in a 20 mL headspace vial, add a precise amount of a deuterated FFT internal standard (e.g., d₂-FFT). The labeled standard acts as an ideal control, experiencing the same matrix effects and extraction variability as the native analyte.

-

1.4. (Optional but recommended): Add a quenching/releasing agent like L-cysteine to the vial. This minimizes the binding of free FFT to matrix components and can release reversibly bound FFT, providing a more accurate measure of the total available compound.[9]

-

-

Volatile Extraction (Headspace Solid-Phase Microextraction - SPME):

-

2.1. Equilibrate the sealed vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation to promote partitioning of volatiles into the headspace.

-

2.2. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a fixed duration (e.g., 30 min) to adsorb the volatile compounds. The choice of fiber is critical for efficiently trapping sulfur compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

3.1. Thermally desorb the trapped volatiles from the SPME fiber in the hot GC inlet.

-

3.2. Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent polar column).

-

3.3. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor specific, unique ions for both the native FFT and the deuterated (d₂-FFT) internal standard.

-

Example Ions for FFT: m/z 114 (molecular ion), 81 (base peak).

-

Example Ions for d₂-FFT: m/z 116, 83.

-

-

-

Quantification:

-

4.1. Calculate the ratio of the peak area of the native FFT to the peak area of the d₂-FFT internal standard.

-

4.2. Determine the concentration of FFT in the original sample by comparing this ratio to a calibration curve generated by analyzing standards with known FFT/d₂-FFT ratios in a model matrix.

-

Sources

- 1. 2-furfuryl thiothiazole [flavscents.com]

- 2. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-FURFURYL THIOTHIAZOLE | 176981-11-6 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. acs.org [acs.org]

- 7. 2-Furfurylthiol [webbook.nist.gov]

- 8. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase from the Baijiu Yeast Saccharomyces cerevisiae G20 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furfurylthio thiazole discovery and natural occurrence

An In-depth Technical Guide to 2-Furfurylthio Thiazole: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a synthetic heterocyclic compound with potential applications in flavor chemistry and medicinal research. A critical clarification is made at the outset: contrary to what its name might suggest, and unlike its well-known thiol analog, this compound is not a naturally occurring compound. This guide delves into the synthetic routes for its preparation, its physicochemical properties, and the rationale for its absence in natural products. Furthermore, a detailed analytical workflow for its characterization is presented, along with a discussion of its potential as a flavor ingredient and a scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the fields of food science, flavor chemistry, and pharmaceutical development.

Introduction: A Tale of Two Molecules

The world of flavor chemistry is rich with sulfur-containing heterocyclic compounds that impart potent and desirable aromas, particularly those associated with roasted, savory, and meaty notes. Among these, 2-furfurylthiol is a celebrated component, largely responsible for the characteristic aroma of roasted coffee.[1] Its name bears a close resemblance to the subject of this guide, this compound (C₈H₇NOS₂), leading to potential confusion.

It is imperative to establish a clear distinction:

-

2-Furfurylthiol: A naturally occurring thiol, extensively documented in coffee, baked goods, and cooked meats. It is a key aroma compound formed during thermal processing.[1]

-

This compound: A synthetic molecule that combines a furan ring and a thiazole ring through a thioether linkage. Multiple sources indicate that it is not found in nature.[2][3]

While thiazoles as a class of compounds are indeed found in a variety of cooked foods like fried chicken and baked potatoes, contributing nutty and savory flavors, the specific conjugate of a furfuryl group and a thiazole ring via a sulfur bridge appears to be a product of deliberate chemical synthesis.[4][5] This guide, therefore, focuses on the synthesis, properties, and potential man-made applications of this unique hybrid molecule.

The interest in this compound stems from the convergence of two important chemical moieties. The furan ring is a cornerstone of many flavor compounds and biologically active molecules.[6] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs, and is also a significant contributor to food aromas.[6][7] The combination of these two rings in this compound presents an intriguing subject for both flavor creation and pharmaceutical research.[6]

Synthesis and Physicochemical Properties

The creation of this compound is a matter of synthetic organic chemistry, requiring the formation of a thiazole ring and a carbon-sulfur (thioether) bond.[6] The synthetic strategies generally involve the coupling of a furan-containing fragment with a thiazole precursor or vice-versa.

Synthetic Methodologies

Two primary retrosynthetic disconnections are commonly employed for the synthesis of this compound:

Method A: Nucleophilic Substitution on a Furfuryl Halide

This approach involves the reaction of a nucleophilic sulfur on a thiazole ring with an electrophilic furfuryl derivative.

-

Step 1: Preparation of 2-Mercaptothiazole. This starting material can be synthesized through various established methods.

-

Step 2: S-Alkylation. 2-Mercaptothiazole (or its thiolate salt) is reacted with a furfuryl halide (e.g., furfuryl chloride or bromide). The sulfur atom acts as a nucleophile, displacing the halide to form the desired thioether linkage.[6]

Method B: Nucleophilic Substitution on a Halogenated Thiazole

In this alternative strategy, the roles of the nucleophile and electrophile are reversed.

-

Step 1: Preparation of 2-Halothiazole. A halogenated thiazole, such as 2-bromothiazole, serves as the electrophilic substrate.

-

Step 2: Reaction with Furfuryl Mercaptan. 2-Furfurylthiol (furfuryl mercaptan) is deprotonated with a base to form a thiolate, which then acts as a nucleophile, attacking the 2-position of the halothiazole and displacing the halide.[6]

The choice between these methods often depends on the commercial availability and cost of the starting materials. Both pathways are robust and representative of standard thioether formation reactions.

Analytical Methodologies for Characterization

As a synthetic compound, the identity and purity of this compound must be rigorously confirmed. A multi-technique approach is recommended, leveraging chromatographic separation and spectroscopic analysis. The following protocol outlines a self-validating system for the characterization of a synthesized sample.

Experimental Protocol: Purity and Structural Verification

Objective: To confirm the purity and elucidate the structure of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10 mg of the synthesized, crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Prepare a dilution series for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation:

-

Instrumentation: A standard GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

-

Injection: 1 µL of the prepared sample, splitless injection.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Analysis:

-

Assess the purity by integrating the peak area of the main component relative to any impurities.

-

Confirm the molecular weight by identifying the molecular ion peak (M⁺) at m/z 197.

-

Analyze the fragmentation pattern to identify characteristic fragments of the furfuryl group (m/z 81) and the thiazole moiety.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample: Dissolve 5-10 mg of purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include those for the furan ring protons, the methylene bridge protons (-S-CH₂-), and the thiazole ring protons. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy for Functional Group Identification:

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample: Can be analyzed neat as a thin film on a salt plate or as a KBr pellet.

-

Analysis: Look for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C and C=N bonds within the heterocyclic rings, C-O-C of the furan, and C-S bonds.

-

Potential Applications

While not naturally occurring, the synthetic nature of this compound allows for its production as a pure substance, which is advantageous for specific applications.

Flavor and Fragrance Industry

Thiazoles are potent flavor ingredients known for their nutty, roasted, meaty, and savory characteristics, even at very low concentrations. [4]They are used to build the flavor base in a wide array of food products, including soups, sauces, marinades, and snack foods. [8]Given its structure, this compound is hypothesized to possess complex flavor notes, potentially combining the roasted, slightly sweet character of furan derivatives with the nutty, savory notes of thiazoles. Its application could be in the creation of:

-

Savory and Meat Flavors: Enhancing the flavor profile of processed meats, plant-based meat alternatives, and savory snacks. [4]* Roasted and Nutty Notes: Adding complexity to coffee, cocoa, and nut-flavored products.

-

Specialty Flavors: Creating unique flavor profiles for sauces, marinades, and ready-to-eat meals. [8]

Medicinal Chemistry and Drug Discovery

The combination of a furan and a thiazole ring creates a "hybrid scaffold" that is of significant interest in medicinal chemistry. [6]Both furan and thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [6][9]The this compound structure could serve as a starting point for the development of new therapeutic agents. Researchers may explore this scaffold to:

-

Develop novel antimicrobial or antifungal agents.

-

Design new anti-inflammatory drugs.

-

Investigate its potential as an anticancer agent. [9]

Conclusion

This compound is a synthetically derived molecule that stands apart from its naturally occurring analog, 2-furfurylthiol. This guide has established its identity as a product of chemical synthesis and provided a detailed look into its preparation, physicochemical properties, and the rationale for its absence in nature. The provided analytical protocol offers a robust framework for its characterization, ensuring scientific integrity in its study and application. While its organoleptic properties require sensory evaluation, its structure suggests significant potential as a novel flavor ingredient. Furthermore, its furan-thiazole hybrid nature makes it a person of interest for further exploration in the field of medicinal chemistry. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize this intriguing synthetic compound.

References

-

Advanced Biotech. (n.d.). Thiazoles. Retrieved from [Link]

-

Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

- Wang, Y., et al. (2022). Research Progress of Thiazole Flavor Compounds. Journal of Food Science and Technology.

-

Taylor & Francis Online. (2009, September 29). The role of sulfur compounds in food flavor part I: Thiazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998). Retrieved from [Link]

-

PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. Retrieved from [Link]

-

FlavScents. (n.d.). 2-furfuryl thiothiazole. Retrieved from [Link]

-

Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

American Chemical Society. (2022, January 3). 2-Furfurylthiol. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodscentscompany.com]

- 3. 2-furfuryl thiothiazole [flavscents.com]

- 4. adv-bio.com [adv-bio.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. benchchem.com [benchchem.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. adv-bio.com [adv-bio.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Furfurylthio Thiazole

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Furfurylthio thiazole (CAS No. 176981-11-6).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation.

Introduction to this compound

This compound is a heterocyclic compound featuring a furan ring linked to a thiazole ring through a thioether bridge. Its molecular formula is C₈H₇NOS₂ and it has a molecular weight of 197.28 g/mol .[1][3] The unique combination of these aromatic systems and the sulfur linkage suggests potential applications in flavor chemistry and as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve good signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the thiazole, furan, and methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (Thiazole) | 7.50 - 7.70 | Doublet | 3.0 - 4.0 |

| H-5 (Thiazole) | 7.10 - 7.30 | Doublet | 3.0 - 4.0 |

| -S-CH ₂- | 4.30 - 4.50 | Singlet | - |

| H-5' (Furan) | 7.35 - 7.45 | Doublet of doublets | ~1.8, ~0.8 |

| H-3' (Furan) | 6.20 - 6.30 | Doublet of doublets | ~3.2, ~0.8 |

| H-4' (Furan) | 6.30 - 6.40 | Doublet of doublets | ~3.2, ~1.8 |

Rationale for Assignments:

-

Thiazole Protons: The protons on the thiazole ring are expected to appear in the aromatic region. Based on data for similar thiazole derivatives, H-4 is typically downfield to H-5.[4][5][6]

-

Methylene Protons: The methylene protons (-S-CH₂-) are deshielded by the adjacent sulfur atom and the furan ring, placing their signal around 4.30-4.50 ppm. A singlet is predicted as there are no adjacent protons.

-

Furan Protons: The furan protons will also resonate in the aromatic region, with H-5' being the most deshielded due to the influence of the ring oxygen. The characteristic coupling constants for furan protons aid in their assignment.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | 165 - 170 |

| C-4 (Thiazole) | 142 - 145 |

| C-5 (Thiazole) | 118 - 122 |

| -S-C H₂- | 30 - 35 |

| C-2' (Furan) | 150 - 155 |

| C-5' (Furan) | 142 - 144 |

| C-3' (Furan) | 108 - 112 |

| C-4' (Furan) | 110 - 114 |

Rationale for Assignments:

-

Thiazole Carbons: The C-2 carbon, being attached to two heteroatoms (N and S), is expected to be the most downfield signal in the thiazole ring.[7][8][9]

-

Methylene Carbon: The methylene carbon will appear in the aliphatic region, with its chemical shift influenced by the attached sulfur.

-

Furan Carbons: The furan carbons attached to the oxygen atom (C-2' and C-5') will be more deshielded than C-3' and C-4'.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

A common method for obtaining the IR spectrum of a solid sample like this compound is:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Thiazole & Furan) | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |

| C=N Stretch (Thiazole) | 1620 - 1580 | Medium-Strong |

| Aromatic C=C Stretch (Thiazole & Furan) | 1580 - 1450 | Medium-Strong |

| C-O-C Stretch (Furan) | 1250 - 1020 | Strong |

| C-S Stretch | 750 - 600 | Medium-Weak |

Rationale for Assignments:

-

The spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[11]

-

The C=N and C=C stretching vibrations of the thiazole and furan rings will appear in the 1620-1450 cm⁻¹ region.[12][13]

-

A strong band corresponding to the C-O-C stretching of the furan ring is expected.[14]

-

The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Experimental Protocol: MS

A standard protocol for Electron Ionization (EI) Mass Spectrometry would be:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Fragmentation Pattern

The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 197. The fragmentation is likely to proceed through cleavage of the thioether linkage.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Structure |

| 197 | Molecular Ion | [C₈H₇NOS₂]⁺˙ |

| 97 | Furfuryl Cation | [C₅H₅O]⁺ |

| 81 | Furanomethyl Cation | [C₅H₅O]⁺ |

| 114 | Thiazol-2-ylthio radical | [C₃H₂NS₂]˙ |

Fragmentation Pathway:

The primary fragmentation is anticipated to be the cleavage of the C-S bond between the methylene group and the furan ring, leading to the formation of a stable furfuryl cation at m/z 81. Another significant fragmentation would be the cleavage of the S-C bond of the thiazole ring, yielding a thiazol-2-ylthio radical and a furfuryl cation. Further fragmentation of the furan and thiazole rings would lead to smaller fragments. The mass spectrum of 2-furfurylthiol shows a prominent peak at m/z 81, supporting the proposed fragmentation.[15]

Figure 2: Proposed primary fragmentation of this compound in EI-MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound based on established principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a robust reference for researchers working with this compound. Experimental verification of these predictions will be the crucial next step in fully characterizing this molecule. The protocols and interpretations laid out herein offer a solid foundation for such experimental work.

References

-

PubChem. 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information. [Link]

-

PubChem. Furfuryl thioacetate. National Center for Biotechnology Information. [Link]

-

NIST. 2-Furfurylthiol. NIST Chemistry WebBook. [Link]

-

Swaroop, D., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(9), 495-499. [Link]

-

Swaroop, D., & Sun, F. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

Al-Saeed, F. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. [Link]

-

FlavScents. 2-furfuryl thiothiazole. [Link]

-

Akyuz, S., et al. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Hamed, E., et al. (2020). Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; their antibacterial and anticancer properties. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2022). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

El-Newehy, M. H., et al. (2020). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

-

Reva, I., & Lapinski, L. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5588. [Link]

-

Liu, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1195317. [Link]

-

Liu, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. ResearchGate. [Link]

-

Arjunan, V., & Mohan, S. (2009). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 344-352. [Link]

-

Singh, B., & Singh, P. K. (2012). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]

-

Mondal, A., et al. (2020). Comparison of IR spectra of L Thiazole (black, top left) with 1 (red...). ResearchGate. [Link]

-

SpectraBase. 4-{{{5-[(cyclopropylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio}methyl}-2-phenyl-5-thiazolecarboxylic acid, ethyl ester - Optional[13C NMR]. [Link]

-

SpectraBase. 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR]. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-furfuryl thiothiazole [flavscents.com]

- 3. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Furfurylthiol [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Degradation of 2-Furfurylthio Thiazole

Abstract

This technical guide provides a comprehensive overview of the predicted thermal degradation pathways of 2-furfurylthio thiazole, a molecule of interest in flavor chemistry and pharmaceutical research. In the absence of direct experimental literature on its thermal decomposition, this document synthesizes information from studies on analogous furan derivatives, thioethers, and thiazoles to construct a scientifically grounded predictive model. We will explore the likely initiation steps, key intermediates, and final degradation products. Furthermore, this guide details the essential experimental methodologies, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), that are critical for the empirical validation and kinetic analysis of the proposed mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the thermal stability and degradation chemistry of this compound.

Introduction: The Chemical Landscape of this compound

This compound is a heterocyclic compound featuring a furan ring linked via a thioether bridge to a thiazole ring.[1] The unique combination of these three chemical moieties—furan, thioether, and thiazole—suggests a complex thermal degradation profile. The furan ring is a common constituent in flavor compounds and is known to undergo ring-opening and rearrangement reactions at elevated temperatures.[2] Thioether linkages are generally considered the most thermally labile bonds in such structures, often representing the initial point of molecular fragmentation. The thiazole ring, being aromatic in nature, is expected to exhibit greater thermal stability compared to the other components of the molecule.[3][4] Understanding the thermal degradation of this compound is crucial for applications where it may be subjected to high temperatures, such as in food processing, pharmaceutical formulation, and chemical synthesis.

Proposed Thermal Degradation Mechanisms

The thermal degradation of this compound is likely to be initiated at the weakest bond in the molecule, which is predicted to be the C-S bond of the thioether linkage. The subsequent degradation will involve the decomposition of the resulting radical and molecular fragments.

Initiation Step: Homolytic Cleavage of the Thioether Bond

The primary initiation step is proposed to be the homolytic cleavage of the sulfur-carbon bonds of the thioether bridge. This can occur in two ways:

-

Pathway A: Cleavage of the Furfuryl-Sulfur Bond: This would result in the formation of a furfuryl radical and a 2-thiazolylthiyl radical.

-

Pathway B: Cleavage of the Thiazolyl-Sulfur Bond: This would lead to the formation of a 2-thiazolyl radical and a furfurylthiyl radical.

Given the relative stability of the resonance-stabilized furfuryl radical, Pathway A is considered the more probable initiation route.

Propagation and Termination: Decomposition of Primary Radicals

The highly reactive radicals generated in the initiation step will undergo a series of propagation and termination reactions to form a complex mixture of smaller, more stable volatile compounds.

Decomposition of the Furfuryl Radical:

The furfuryl radical can undergo several reactions, including:

-

Hydrogen Abstraction: Reacting with other molecules to form 2-methylfuran.

-

Dimerization: Combining with another furfuryl radical to form difurfuryl.

-

Ring Opening: Leading to the formation of various smaller unsaturated aldehydes and ketones.

Decomposition of the 2-Thiazolylthiyl Radical:

The 2-thiazolylthiyl radical is also highly reactive and can:

-

Hydrogen Abstraction: Forming 2-mercaptothiazole.

-

Dimerization: Leading to the formation of di-(2-thiazolyl) disulfide.

-

Desulfurization: Potentially leading to the formation of thiazole and elemental sulfur at higher temperatures.

Alternative Degradation Pathway: Furan Ring Opening

While C-S bond cleavage is the most likely initiation event, at higher temperatures, direct thermal decomposition of the furan ring can also occur. This process typically involves:

-

Ring-Opening Isomerization: The furan ring can open to form open-chain intermediates.[2]

-

Decarbonylation: The open-chain intermediates can then lose carbon monoxide (CO) to form smaller hydrocarbon fragments.[5]

The presence of the thio-thiazole substituent may influence the specific ring-opening pathway and the stability of the resulting intermediates.

The proposed degradation pathways are visualized in the following diagram:

Caption: Proposed thermal degradation pathways of this compound.

Experimental Methodologies for Studying Thermal Degradation

A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential first steps to determine the overall thermal stability and identify key transition temperatures.

-

TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition, the temperature of maximum weight loss, and the final residual mass.

-

DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic events like melting and boiling, and exothermic events such as decomposition.

Experimental Protocol for TGA/DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Instrument Setup:

-

Place the sample in the TGA/DSC furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a similar experiment can be run under an air or oxygen atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C or until no further mass loss is observed.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve.

-

From the DSC curve, identify melting points and the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting degradation products are separated by GC and identified by MS.

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: Place a small amount (100-500 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to the desired pyrolysis temperature (determined from TGA data, e.g., Tmax) and hold for a short period (e.g., 10-20 seconds).

-

-

GC Separation:

-

The pyrolysis products are swept into the GC column by the carrier gas (e.g., helium).

-

Use a suitable GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5) and a temperature program to separate the individual components of the degradation mixture.

-

-

MS Detection and Identification:

-

The separated compounds are introduced into the mass spectrometer.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 35-500).

-

Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns. The expected fragmentation of the parent molecule and its degradation products would involve cleavage at the thioether linkage and characteristic losses from the furan and thiazole rings.[6][7][8]

-

The following diagram illustrates a typical Py-GC-MS workflow:

Caption: Experimental workflow for Py-GC-MS analysis.

Kinetic Analysis

To determine the kinetics of the thermal degradation, a series of TGA experiments can be performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min). The resulting data can be analyzed using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, to calculate the activation energy (Ea) as a function of the extent of conversion. This provides valuable insights into the complexity of the degradation process.

Predicted Degradation Products and Their Identification

Based on the proposed mechanisms, a range of degradation products can be expected. The following table summarizes these predicted products and their likely mass spectral characteristics.

| Predicted Product | Chemical Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) |

| 2-Methylfuran | C₅H₆O | 82.1 | 82 (M+), 81, 53, 43 |

| Thiazole | C₃H₃NS | 85.1 | 85 (M+), 58, 45 |

| 2-Mercaptothiazole | C₃H₃NS₂ | 117.2 | 117 (M+), 85, 72 |

| Hydrogen Sulfide | H₂S | 34.1 | 34 (M+), 33, 32 |

| Carbon Monoxide | CO | 28.0 | 28 (M+) |

| Furan | C₄H₄O | 68.1 | 68 (M+), 39 |

| Difurfuryl | C₁₀H₁₀O₂ | 162.2 | 162 (M+), 81 |

| Di-(2-thiazolyl) disulfide | C₆H₄N₂S₄ | 232.4 | 232 (M+), 116, 85 |

Conclusion and Future Work

This technical guide has presented a predictive framework for the thermal degradation of this compound based on established chemical principles and data from related molecular structures. The proposed primary degradation pathway involves the homolytic cleavage of the C-S bond in the thioether linkage, leading to the formation of furfuryl and thiazolylthiyl radicals, which then undergo further reactions to produce a variety of smaller volatile compounds.

It is imperative that the proposed mechanisms and predicted products are validated through rigorous experimental investigation. The detailed analytical protocols provided herein for TGA/DSC and Py-GC-MS offer a clear roadmap for such studies. Future work should focus on performing these experiments to obtain empirical data on the degradation of this compound. Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction energetics and transition states of the proposed degradation pathways, further refining our understanding of the thermal behavior of this important molecule.[9][10]

References

-

Zhang, Z., Hu, X., Zhang, S., Liu, Q., Hu, S., Xiang, J., Wang, Y., & Lu, Y. (2019). Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives. RSC Advances, 9(16), 9099-9105. [Link]

-

Wu, H., Zhang, H., Li, Y., & Wang, H. (2016). Pyrolysis of Furan and Its derivatives at 1100°C: PAH Products and DFT Study. Energy & Fuels, 30(11), 9377-9384. [Link]

-